molecular formula C18H14N4O5 B3004473 Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396815-53-4

Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3004473
CAS No.: 1396815-53-4
M. Wt: 366.333
InChI Key: CBDXJQVYPYJHCC-UHFFFAOYSA-N
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Description

Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H14N4O5 and its molecular weight is 366.333. The purity is usually 95%.
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Biological Activity

Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 1396815-53-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C18H14N4O5C_{18}H_{14}N_{4}O_{5} with a molecular weight of 366.3 g/mol. Its structure includes multiple heterocyclic components, notably furan and isoxazole moieties, which are often associated with significant biological activity.

PropertyValue
CAS Number1396815-53-4
Molecular FormulaC18H14N4O5
Molecular Weight366.3 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have shown promising results against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

  • Inhibition of COX Enzymes : The compound demonstrated potent inhibition of COX-1 and COX-2 with IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : Certain pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Kinase Inhibition : Some studies suggest that pyrazole compounds can inhibit key kinases involved in cancer progression .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A recent study reported that a derivative similar to this compound exhibited an IC50 of 3.79 µM against MCF7 cells, indicating strong potential as an anticancer agent .
  • Inflammation Model : In an animal model of inflammation, compounds within the same class showed significant reductions in edema compared to controls, supporting their use as anti-inflammatory agents .

Properties

IUPAC Name

ethyl 5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c1-2-25-18(24)12-10-19-22-6-5-11(8-14(12)22)20-17(23)13-9-16(27-21-13)15-4-3-7-26-15/h3-10H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDXJQVYPYJHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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